

An In-depth Technical Guide to 5-Acetylthiophene-2-carbonitrile

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Compound of Interest

Compound Name: 5-Acetylthiophene-2-carbonitrile

Cat. No.: B1273295

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Introduction

5-Acetylthiophene-2-carbonitrile is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring both a ketone and a nitrile group on a thiophene scaffold, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and key experimental data to support its application in research and development.

Molecular Structure and Properties

5-Acetylthiophene-2-carbonitrile possesses a planar five-membered thiophene ring substituted at the 2-position with a cyano group ($-C\equiv N$) and at the 5-position with an acetyl group ($-COCH_3$). This arrangement of electron-withdrawing groups influences the electronic properties of the thiophene ring, making it a key intermediate for various chemical transformations.

Physicochemical and Spectroscopic Data

The fundamental properties of **5-Acetylthiophene-2-carbonitrile** are summarized in the tables below, providing a quick reference for researchers.

Table 1: General Information and Physical Properties

Property	Value	Reference
IUPAC Name	5-acetylthiophene-2-carbonitrile	[1]
Chemical Formula	C ₇ H ₅ NOS	[1]
Molecular Weight	151.19 g/mol	[1]
CAS Number	88653-55-8	[1]
Appearance	Very Pale Yellow Solid	[2]
Melting Point	79 °C	[2]
Purity	Min. 98.0% (GC)	[2]

Table 2: Spectroscopic Data

Technique	Data
Mass Spectrometry (Predicted)	[M+H] ⁺ : 152.01647 m/z, [M+Na] ⁺ : 173.99841 m/z, [M-H] ⁻ : 150.00191 m/z
Infrared (IR) Spectroscopy	Data not publicly available in detail. Expected characteristic peaks for C≡N stretch, C=O stretch, and thiophene ring vibrations.
¹ H Nuclear Magnetic Resonance (NMR)	Data not publicly available in detail. Expected signals for the methyl protons and the two thiophene ring protons.
¹³ C Nuclear Magnetic Resonance (NMR)	Data not publicly available in detail. Expected signals for the acetyl carbonyl carbon, nitrile carbon, methyl carbon, and thiophene ring carbons.

Synthesis and Experimental Protocols

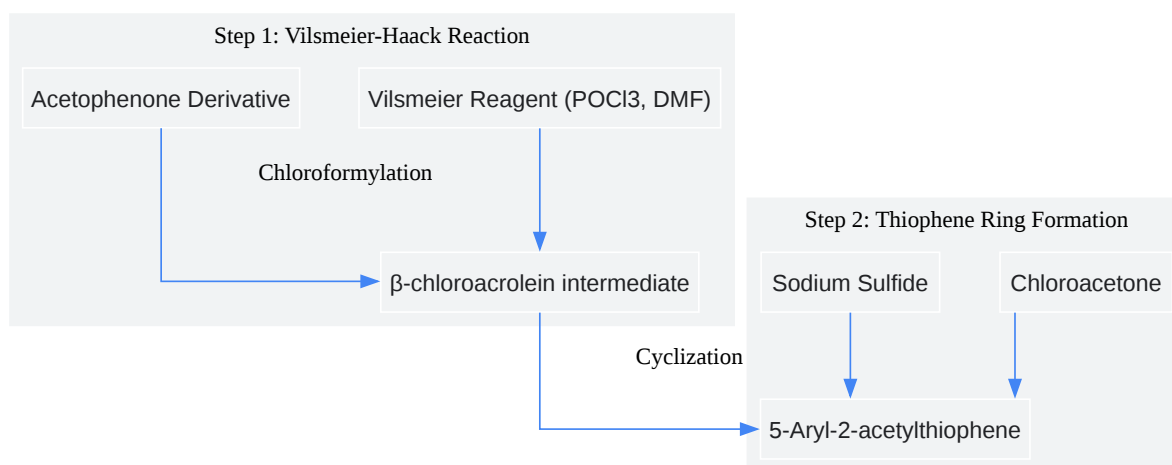
While a specific, detailed experimental protocol for the synthesis of **5-Acetylthiophene-2-carbonitrile** is not readily available in the public domain, the general synthesis of related 5-

aryl-2-acetylthiophenes provides a likely pathway. This typically involves a multi-step process.

A plausible synthetic approach, based on the synthesis of similar compounds, is the Vilsmeier-Haack chloroformylation of an appropriate acetophenone derivative to form a β -chloroacrolein, followed by cyclization with a sulfur source like sodium sulfide and subsequent reaction with chloroacetone.

A general experimental workflow for a related synthesis is outlined below. Note: This is a generalized procedure and would require optimization for the specific synthesis of **5-Acetylthiophene-2-carbonitrile**.

Illustrative Synthetic Workflow

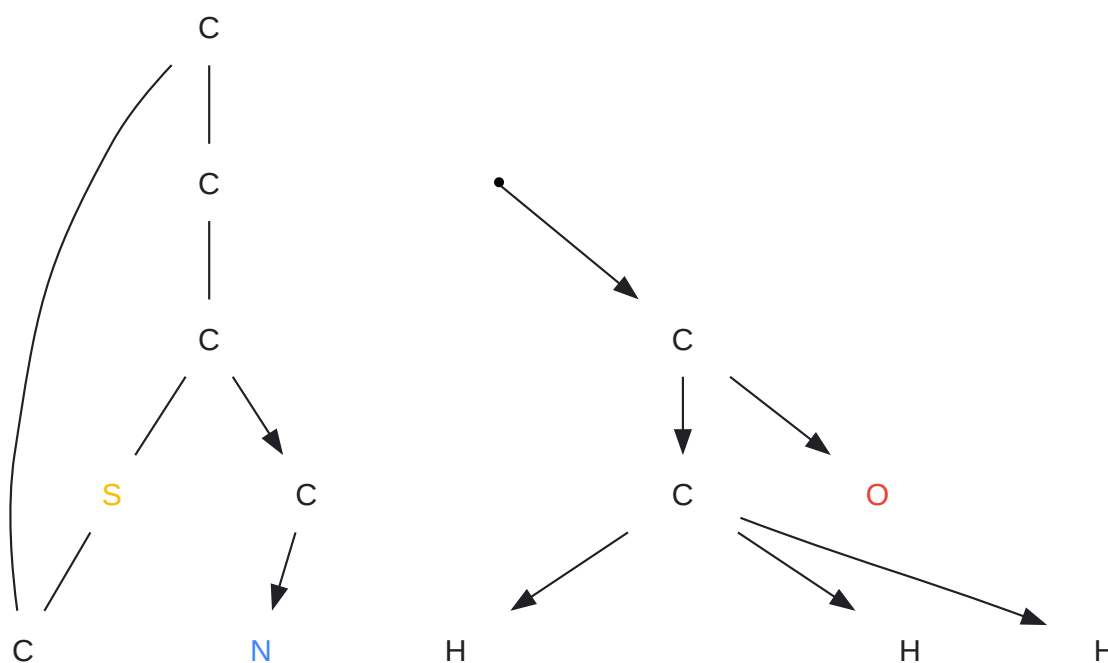


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Caption: General synthetic pathway for 5-aryl-2-acetylthiophenes.

Visualization of Molecular Structure

The molecular structure of **5-Acetylthiophene-2-carbonitrile** can be represented by its SMILES (Simplified Molecular Input Line Entry System) notation: CC(=O)c1ccc(s1)C#N. A 2D diagram generated from this notation provides a clear visualization of the atomic connectivity.



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Caption: 2D Molecular Structure of **5-Acetylthiophene-2-carbonitrile**.

Conclusion

5-Acetylthiophene-2-carbonitrile stands out as a valuable scaffold for the development of novel compounds in the pharmaceutical and material science sectors. While detailed experimental protocols and comprehensive spectroscopic data are not widely disseminated in public literature, the information provided in this guide offers a solid foundation for researchers. Further investigation into proprietary databases and scientific literature may yield more specific synthetic and analytical procedures. The unique combination of functional groups on the thiophene ring ensures that this molecule will continue to be an area of active research.

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References

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